3-((4-Bromopyridin-2-yl)oxy)propan-1-amine
Description
3-((4-Bromopyridin-2-yl)oxy)propan-1-amine (CAS: 1289076-09-0) is a brominated pyridine derivative with a propan-1-amine side chain linked via an ether oxygen. Its molecular formula is C₈H₁₁BrN₂O, with a molecular weight of 231.09 g/mol. The bromine atom at the 4-position of the pyridine ring introduces steric bulk and electronic effects, making it a versatile intermediate in medicinal chemistry and drug development . The compound is structurally characterized by:
- A three-carbon spacer (propan-1-amine) connected via an ether linkage, which provides flexibility for molecular interactions.
This compound is often utilized in the synthesis of receptor-targeting agents, as seen in analogs like CB2 receptor ligands .
Properties
IUPAC Name |
3-(4-bromopyridin-2-yl)oxypropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c9-7-2-4-11-8(6-7)12-5-1-3-10/h2,4,6H,1,3,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHRJIGIYZYRQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)OCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80744718 | |
| Record name | 3-[(4-Bromopyridin-2-yl)oxy]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80744718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289076-09-0 | |
| Record name | 3-[(4-Bromopyridin-2-yl)oxy]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80744718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-((4-Bromopyridin-2-yl)oxy)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromopyridine and 3-chloropropan-1-amine.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Synthetic Route: The 4-bromopyridine undergoes a nucleophilic substitution reaction with 3-chloropropan-1-amine in the presence of a base to form the desired product.
Chemical Reactions Analysis
3-((4-Bromopyridin-2-yl)oxy)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
3-((4-Bromopyridin-2-yl)oxy)propan-1-amine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-((4-Bromopyridin-2-yl)oxy)propan-1-amine involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can participate in various binding interactions with enzymes or receptors, while the propan-1-amine group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : Bromine (Br) in the target compound offers stronger van der Waals interactions compared to fluorine (F) in the 5-fluoro analog .
- Linker Flexibility : Propargyl spacers (e.g., 3-(4-Bromophenyl)prop-2-yn-1-amine) enable click chemistry applications, unlike the ether-linked propan-1-amine .
Pharmacological and Functional Properties
- CB2 Receptor Targeting : Analogs like CM-157 (a CB2 agonist) share the pyridyloxypropan-1-amine backbone but incorporate sulfonyl and tetrahydropyran groups for enhanced receptor affinity .
- Fluorinated vs. Brominated Derivatives : Fluorine (in CAS: 1249063-85-1) may improve metabolic stability, while bromine (in the target compound) could enhance binding via halogen interactions .
- Dimethylamino Variants: The N,N-dimethyl group (CAS: 1289045-79-9) likely increases solubility and alters pharmacokinetics .
Physical and Spectroscopic Properties
NMR Data :
- Boiling Point/Solubility: Bromine’s hydrophobicity may reduce aqueous solubility compared to methoxy or dimethylamino derivatives .
Research and Application Insights
- Drug Development : The bromopyridyloxy propan-1-amine scaffold is promising for CNS-targeting drugs, as seen in CB2 ligands .
- Limitations : Bromine’s steric bulk might hinder binding in some targets, necessitating fluorine or smaller substituents .
- Comparative Efficacy: Dimethylamino derivatives (CAS: 1289045-79-9) show higher potency in receptor assays due to enhanced basicity .
Biological Activity
3-((4-Bromopyridin-2-yl)oxy)propan-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H14BrN3O, with a molecular weight of approximately 288.15 g/mol. The compound features a brominated pyridine ring, which enhances its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The bromopyridine moiety can engage in hydrogen bonding and π-stacking interactions with enzymes or receptors, while the propan-1-amine group can form additional hydrogen bonds with biological macromolecules. This dual interaction profile suggests that the compound may modulate the activity of specific proteins or enzymes, leading to various pharmacological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
1. Enzyme Inhibition:
The compound has been shown to inhibit certain enzyme systems, which may be relevant for therapeutic applications in diseases where these enzymes are overactive.
2. Antitumor Activity:
Preliminary studies suggest that compounds similar to this compound exhibit significant antitumor properties, potentially through apoptosis induction in cancer cells .
3. Antimicrobial Activity:
There is emerging evidence that this compound possesses antimicrobial properties, making it a candidate for further development as an antibacterial agent .
Case Study 1: Antitumor Activity
In a study examining the effects of various brominated pyridine derivatives on leukemia cells, this compound demonstrated significant apoptotic effects. The compound was found to disrupt the cell cycle and induce cell death in a dose-dependent manner, indicating its potential as an anticancer agent .
Case Study 2: Enzyme Interaction
A recent investigation into the binding affinity of this compound with specific enzymes revealed that it effectively inhibited their activity. This was assessed using enzyme assays that measured the rate of substrate conversion in the presence and absence of the compound. The results indicated a promising inhibitory effect, suggesting potential therapeutic applications for conditions associated with these enzymes.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
